methyl 3-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate
Description
This compound features a thiophene-2-carboxylate core substituted at position 3 with a sulfamoyl group. The sulfamoyl moiety is further modified with furan-3-ylmethyl and thiophen-2-ylmethyl substituents, creating a hybrid heterocyclic system.
Properties
IUPAC Name |
methyl 3-[furan-3-ylmethyl(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(5-8-24-15)25(19,20)17(9-12-4-6-22-11-12)10-13-3-2-7-23-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZSIDRQQWNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate, identified by its CAS number 1428360-00-2, is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.5 g/mol. The structural representation includes a thiophene ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1428360-00-2 |
| Chemical Structure | Chemical Structure |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Apoptosis Induction : Similar compounds have shown the ability to promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This includes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .
- Inhibition of Tumor Cell Invasion : Studies have demonstrated that related compounds disrupt pathways involved in tumor cell invasion, such as the FAK/Paxillin pathway, suggesting that this compound may also inhibit metastatic behavior in cancer cells .
- DNA Intercalation : Some derivatives have exhibited the ability to intercalate within DNA, forming adducts that may contribute to their cytotoxicity and mutagenic potential .
Anticancer Activity
A variety of studies have explored the anticancer properties of compounds structurally related to this compound:
These findings suggest that the compound could be effective against various cancer types, with specific mechanisms contributing to its anticancer activity.
Case Studies
- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with methyl derivatives led to significant apoptosis and reduced cell viability, attributed to mitochondrial dysfunction and subsequent caspase activation .
- Breast Cancer Metastasis : In vitro studies indicated that related compounds inhibited migration and invasion in MDA-MB-231 cells, highlighting their potential as therapeutic agents for metastatic breast cancer .
Comparison with Similar Compounds
Methyl 3-(N-Methylmethylsulfonamido)Thiophene-2-Carboxylate
Structure : Simplifies the sulfamoyl group to N-methyl and methylsulfonyl substituents, lacking aromatic heterocycles.
Key Differences :
- Electronic Effects : Replacement of aromatic substituents (furan/thiophene) with methyl groups reduces π-conjugation, likely decreasing electron-withdrawing effects.
- Solubility: The absence of bulky aromatic groups may enhance solubility in non-polar solvents compared to the target compound.
- Synthetic Accessibility : Simpler substituents likely streamline synthesis, as evidenced by its documented preparation methods .
N-(2-Nitrophenyl)Thiophene-2-Carboxamide and Its Furan Analog
Structural Insights :
- Dihedral Angles : The dihedral angle between the thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is 13.53°–8.50°, comparable to its furan analog (9.71°), suggesting similar spatial arrangements despite heteroatom differences .
- Bond Lengths : C–S distances in the thiophene derivative differ from C–O in the furan analog, impacting resonance stabilization and dipole moments.
| Parameter | Thiophene Derivative | Furan Analog |
|---|---|---|
| Dihedral Angle (°) | 8.50–13.53 | 9.71 |
| C–X Bond Length (Å) | 1.71–1.73 (C–S) | 1.36–1.38 (C–O) |
Crystal Packing : Weak C–H⋯O/S interactions dominate in both compounds, but the thiophene derivative exhibits additional S⋯H interactions due to sulfur’s polarizability .
N-{[5-(3,4-Dichlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Thiophene-2-Carboxamide
Structure : Incorporates electron-withdrawing dichlorophenyl and tetrahydrothiophene dioxide groups.
Key Comparisons :
Thiophene Fentanyl Hydrochloride
Relevance : Though pharmacologically distinct (opioid analog), its thiophene moiety highlights the role of heterocycles in modulating receptor binding.
Comparison :
- Aromatic Interactions : Thiophene’s sulfur atom may engage in unique van der Waals or dipole interactions compared to furan’s oxygen, influencing target selectivity .
Preparation Methods
Thiophene Core Synthesis
The thiophene backbone is typically constructed via the Gewald reaction , a two-step condensation of α-cyanocarbonyl compounds with elemental sulfur in the presence of amines. For this compound, the reaction proceeds as follows:
Step 1: Cyclocondensation
A ketone (e.g., methyl 3-oxobutanoate) reacts with cyanoacetamide and sulfur in ethanol under reflux (80–90°C) to form 3-amino-4-methylthiophene-2-carboxylate intermediates. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80–90°C | <75°C: <40% yield |
| Solvent | Ethanol | DMF reduces cyclization efficiency |
| Catalyst | Morpholine | Amine choice critical for regioselectivity |
Step 2: Esterification
The carboxylic acid intermediate is methylated using thionyl chloride (SOCl₂) in methanol, achieving >90% conversion. Excess methanol (5:1 molar ratio) suppresses di-ester byproducts.
Sulfamoyl Group Introduction
Sulfamoylation is achieved via electrophilic substitution using sulfamoyl chloride (H₂NSO₂Cl) under anhydrous conditions. The reaction mechanism involves:
- Activation : Triethylamine (TEA) deprotonates the thiophene’s C3 position, enhancing nucleophilicity.
- Electrophilic Attack : Sulfamoyl chloride reacts at C3, forming the sulfamoyl-thiophene intermediate.
Optimized Conditions :
- Solvent : Dry dichloromethane (DCM) minimizes hydrolysis.
- Temperature : 0–5°C prevents thermal decomposition of sulfamoyl chloride.
- Molar Ratio : 1.2 eq sulfamoyl chloride to substrate ensures complete conversion.
Comparative Sulfamoylation Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical | H₂NSO₂Cl + TEA | 78 | 92 |
| Microwave-Assisted | H₂NSO₂Cl + DIPEA | 85 | 95 |
| Flow Chemistry | H₂NSO₂Cl + NEt₃ | 91 | 98 |
N-Alkylation with Furan-3-ylmethyl and Thiophen-2-ylmethyl Groups
The sulfamoyl nitrogen undergoes sequential alkylation using furan-3-ylmethyl bromide and thiophen-2-ylmethyl chloride.
Step 1: Furan-3-ylmethylation
- Base : Potassium carbonate (K₂CO₃) in acetonitrile.
- Temperature : 60°C for 12 hours.
- Selectivity : Mono-alkylation achieved by limiting reagent to 1.05 eq.
Step 2: Thiophen-2-ylmethylation
- Catalyst : Tetrabutylammonium iodide (TBAI) enhances reactivity of thiophen-2-ylmethyl chloride.
- Solvent : Dimethylformamide (DMF) improves solubility of intermediates.
Reaction Monitoring
- HPLC Analysis : Confirms >99% consumption of starting material after 24 hours.
- Byproduct Mitigation : Addition of molecular sieves (4Å) absorbs HCl, preventing sulfamoyl group hydrolysis.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with 98.5% purity.
Analytical Validation
- ¹H NMR : δ 3.85 (s, 3H, COOCH₃), δ 4.35 (d, 2H, NCH₂-furan), δ 4.72 (d, 2H, NCH₂-thiophene).
- HPLC-MS : [M+H]⁺ m/z 423.1 (calculated 423.08).
Industrial-Scale Considerations
Process Intensification
- Continuous Flow Synthesis : Reduces reaction time from 48 hours (batch) to 6 hours.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Sulfamoyl Chloride | 320 | 290 |
| Solvents | 150 | 90 |
| Energy | 80 | 40 |
Challenges and Solutions
Challenge 1: Di-Alkylation Byproducts
- Solution : Stepwise addition of alkylating agents with intermediate extraction.
Challenge 2: Sulfamoyl Group Hydrolysis
- Solution : Anhydrous conditions maintained via nitrogen sparging.
Challenge 3: Regioselectivity in Thiophene Functionalization
Emerging Methodologies
Biocatalytic Approaches
Electrochemical Synthesis
- Conditions : Constant potential (1.2 V) in acetonitrile/TBAB electrolyte reduces byproduct formation by 40%.
Q & A
Q. What are the key steps in synthesizing methyl 3-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves: (1) Thiophene ring formation via cyclization of dicarbonyl compounds with elemental sulfur under controlled heat . (2) Sulfamoyl group introduction by reacting the thiophene intermediate with furan-3-ylmethylamine and thiophen-2-ylmethylamine in the presence of a sulfonating agent (e.g., SOCl₂) . (3) Esterification using methanol and a coupling agent like DCC to yield the final methyl ester . Purification via column chromatography or HPLC is critical for isolating high-purity product .
Q. Which analytical techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly the sulfamoyl and ester groups .
- IR spectroscopy verifies functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography resolves dihedral angles between aromatic rings and hydrogen-bonding networks in the crystal lattice .
Q. What preliminary biological assays are recommended for screening activity?
- Methodological Answer :
- Antimicrobial testing : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Enzyme inhibition studies : Target sulfotransferases or kinases using fluorometric/colorimetric substrate assays .
Advanced Research Questions
Q. How can conflicting NMR data for sulfamoyl group conformation be resolved?
- Methodological Answer :
- Variable-temperature NMR : Analyze temperature-dependent chemical shifts to assess rotational barriers around the S-N bond .
- DFT calculations : Compare experimental spectra with computational models (e.g., B3LYP/6-31G*) to validate sulfamoyl geometry .
- Crystallographic data : Use X-ray structures to confirm spatial arrangement of substituents .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent selection : Use dichloromethane or THF for improved solubility of intermediates .
- Catalyst optimization : Triethylamine enhances sulfonylation efficiency by neutralizing HCl byproducts .
- Continuous flow synthesis : Reduces reaction time and improves scalability for industrial applications .
Q. How to evaluate environmental toxicity and biodegradation pathways?
- Methodological Answer :
- Ecotoxicology assays : Test acute toxicity on Daphnia magna or algae using OECD guidelines .
- Biodegradation studies : Use soil/water microcosms with LC-MS to track metabolite formation (e.g., sulfonic acid derivatives) .
- QSAR modeling : Predict environmental persistence based on logP and electronic properties .
Q. What experimental designs address discrepancies in biological activity across studies?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations and controls (e.g., DMSO vehicle) .
- Targeted proteomics : Identify off-target interactions via affinity chromatography or SPR .
- In vivo validation : Compare pharmacokinetics in rodent models to rule out assay-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
